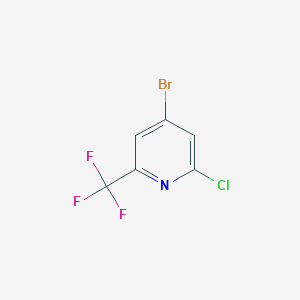

4-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Description

4-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS: 1196153-93-1) is a halogenated pyridine derivative with a molecular formula of C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol. This compound features a pyridine ring substituted with bromine at position 4, chlorine at position 2, and a trifluoromethyl group at position 4. Its structural uniqueness makes it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWXFFQZXLODDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259742 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-93-1 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine generally follows multi-step halogenation and trifluoromethylation pathways starting from pyridine or methyl-substituted pyridine derivatives (picolines or lutidines). The key steps include:

Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position of the pyridine ring is typically achieved via vapor-phase fluorination or nucleophilic substitution reactions using trifluoromethyl-containing reagents such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride. Vapor-phase reactors with catalyst fluidized beds are often employed to facilitate selective fluorination of methyl groups on picolines, which are then converted to trifluoromethylpyridines.

Chlorination: Subsequent chlorination of the pyridine ring at the 2-position is performed using strong chlorinating agents under controlled temperature conditions. This step may occur simultaneously or sequentially after trifluoromethylation, often in the "empty phase" of the vapor-phase reactor system, yielding chloro(trifluoromethyl)pyridine intermediates.

Bromination: The final bromination at the 4-position is typically carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The reaction temperature is carefully maintained to ensure selective bromination without affecting other substituents on the ring.

Industrial Production Methods

Industrial scale synthesis often employs continuous flow reactors to optimize reaction efficiency, control temperature precisely, and ensure consistent product quality. Automated systems are used to conduct sequential halogenation and trifluoromethylation steps, followed by purification techniques such as recrystallization and chromatography to achieve high purity of this compound.

Representative Reaction Conditions and Yields

The following table summarizes typical substrates, reaction temperatures, and product yields for trifluoromethylation and halogenation processes relevant to the preparation of trifluoromethylated and halogenated pyridines, which can be adapted for synthesizing this compound:

| Substrate (Picoline/Lutidine) | Reaction Temp. (°C) | Product Type | Typical Yield (GC Peak Area %) |

|---|---|---|---|

| 2-Picoline | 350–360 | Chloro(trifluoromethyl)pyridine (CTF) | 62–71% |

| 4-Picoline | 380 | CTF and DCTF (dichloro derivatives) | 64–83% |

| 2,4-Lutidine | 420 | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 59–79% |

| 2,6-Lutidine | 440 | CBTF | 45–70% |

Note: Yields vary with exact conditions and catalysts used; these values serve as a guideline based on vapor-phase fluorination and chlorination studies.

Detailed Synthetic Example

A plausible synthetic sequence for this compound could be:

- Starting material: 2-chloro-6-methylpyridine or 2,6-dichloropyridine.

- Trifluoromethylation: Conversion of the methyl group at the 6-position to trifluoromethyl via vapor-phase fluorination or nucleophilic substitution using trifluoromethyl reagents.

- Bromination: Selective bromination at the 4-position using bromine or NBS in dichloromethane at controlled temperatures (e.g., 0–25°C) to avoid over-bromination.

- Purification: Recrystallization or chromatographic methods to isolate the pure product.

This method ensures regioselectivity and high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Analytical Confirmation

To confirm the structure and purity of this compound, the following analytical techniques are employed:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to verify the position of trifluoromethyl and halogen substituents on the pyridine ring.

- Mass Spectrometry: To confirm molecular weight and fragmentation patterns consistent with the expected structure.

- Elemental Analysis (CHN): To assess elemental composition and detect any impurities or residual solvents.

- Chromatography (HPLC/GC): To determine purity and separate any side products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Trifluoromethylation | Ethyl 2,2,2-trifluoroacetate, vapor-phase fluorination, catalyst fluidized bed | Introduce CF3 group at 6-position | Requires controlled temp. (~350–440°C) |

| Chlorination | Chlorinating agents (e.g., Cl2) | Introduce Cl at 2-position | Performed in vapor-phase reactor empty phase |

| Bromination | Bromine or NBS in dichloromethane | Introduce Br at 4-position | Temperature control critical (0–25°C) |

| Purification | Recrystallization, chromatography | Obtain pure compound | Confirmed by NMR, MS, CHN analysis |

Research Findings and Notes

- The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.

- Halogen substituents (Br and Cl) provide reactive sites for further functionalization via substitution or coupling reactions, making this compound a valuable intermediate in organic synthesis.

- Industrial processes favor continuous flow reactors for scalability and reproducibility, with advanced purification ensuring high-quality product suitable for research and commercial use.

- The regioselectivity of halogenation steps is critical; reaction conditions must be optimized to prevent undesired substitution patterns or over-halogenation.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Alkylated or arylated pyridine derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions .

Reactions and Yields

- The compound can undergo reactions with various reagents under specific conditions. For example:

Antimicrobial and Anticancer Properties

- Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for drug design .

Mechanisms of Action

- The compound's biological activity is attributed to its interactions with specific enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing interactions with biological macromolecules, which is essential for therapeutic efficacy.

Medicinal Chemistry

Drug Development

- The compound acts as a precursor in the synthesis of drug candidates, particularly those containing fluorine atoms. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them desirable in drug design .

Case Studies

- Research has demonstrated that derivatives of this compound exhibit promising results in preclinical studies targeting various diseases, including cancer and bacterial infections. For instance, compounds derived from this compound have shown significant activity against certain cancer cell lines.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals that require unique properties such as high thermal stability and resistance to degradation. These characteristics make it suitable for applications in materials science and engineering .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | High reactivity due to halogen groups |

| Biological Activity | Antimicrobial and anticancer research | Enhanced metabolic stability |

| Medicinal Chemistry | Precursor for drug candidates | Improved pharmacokinetics |

| Industrial Applications | Production of specialty chemicals | High thermal stability |

Mechanism of Action

4-Bromo-2-chloro-6-(trifluoromethyl)pyridine is similar to other halogenated pyridines, such as 2-Bromo-4-chloro-6-(trifluoromethyl)aniline and 2-Bromo-4-chloro-6-(trifluoromethyl)aniline. its unique combination of halogens and the trifluoromethyl group gives it distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The reactivity and applications of halogenated pyridines are highly dependent on substitution patterns. Below is a comparison of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine with structurally related compounds:

Key Differences

Substituent Positions :

- This compound has bromine and trifluoromethyl groups at positions 4 and 6, respectively, which enhances steric hindrance compared to its isomer 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine .

- 5-Bromo-6-chloro-2-(trifluoromethyl)pyridine exhibits reduced electrophilicity due to the electron-withdrawing trifluoromethyl group at position 2, affecting its reactivity in cross-coupling reactions .

Crystallographic Properties :

- Pyridine derivatives like 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibit dihedral angles of 59.8° between aromatic rings, influencing their packing efficiency and stability . In contrast, bromo-chloro-trifluoromethyl pyridines with para-substitution (e.g., the target compound) may adopt more planar configurations, enhancing π-π stacking interactions.

Biological Activity: Schiff base analogs (e.g., 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol) demonstrate antibacterial activity due to the chelation of metal ions . The trifluoromethyl group in the target compound may enhance lipophilicity, improving membrane permeability in drug candidates .

Material Science

- Derivatives with trifluoromethyl groups exhibit enhanced thermal stability (decomposition temperature >250°C), making them suitable for high-performance polymers .

Biological Activity

4-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₂BrClF₃N. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, which is crucial for its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as an inhibitor of certain kinases involved in metabolic pathways, impacting cell signaling and gene expression. Notably, it influences the MAPK/ERK signaling pathway, essential for cell growth and differentiation .

Key Mechanisms:

- Enzyme Inhibition: Modulates the activity of kinases and other enzymes.

- Cell Signaling Pathway Modulation: Affects pathways like MAPK/ERK.

- Membrane Penetration: Enhanced by the trifluoromethyl group, facilitating interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer effects. Its structural features allow it to engage in diverse biochemical interactions.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various microbial strains. For example, it has demonstrated effectiveness against fluconazole-resistant strains of Candida species .

Anticancer Potential

The compound's ability to modulate signaling pathways suggests potential use in cancer therapy. Its interactions with specific molecular targets may lead to apoptosis in cancer cells or inhibit tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies: A study reported that the compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology.

- Antifungal Activity: Research demonstrated that it effectively controlled the growth of various Candida strains, including those resistant to conventional treatments .

- Mechanistic Insights: Investigations into its mechanism revealed that the trifluoromethyl group significantly enhances metabolic stability and bioavailability, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₂BrClF₃N | Exhibits significant enzyme inhibition; affects MAPK/ERK pathway |

| 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine | C₆H₄BrClF₃N | Similar halogen substitutions; different positioning |

| 4-Bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine | C₆H₄BrClF₃N | Enhanced lipophilicity; potential pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine, and how can they be methodologically addressed?

- Answer : The synthesis of halogenated pyridines requires precise control of reaction conditions. For example, nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halo-6-methylpyridines) can be optimized by adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature to minimize dehalogenation side reactions . Additionally, protecting groups may be necessary to prevent undesired substitutions at reactive positions (e.g., trifluoromethyl groups are sensitive to nucleophilic attack under basic conditions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Answer : High-resolution - and -NMR spectroscopy can resolve halogen-induced chemical shifts, particularly for distinguishing chloro and bromo substituents. X-ray crystallography is recommended for confirming spatial arrangements of substituents, as demonstrated in studies of analogous bromo-chloro pyridines . Mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation, especially for trace impurities .

Q. How does the reactivity of this compound compare to other halogenated pyridines in cross-coupling reactions?

- Answer : The bromine atom at the 4-position is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. However, the electron-withdrawing trifluoromethyl group at the 6-position reduces overall reactivity, necessitating Pd catalysts with strong electron-donating ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activities of halogenated pyridines against cytochrome P450 enzymes?

- Answer : Discrepancies in IC values (e.g., 0.011 µM vs. 0.083 µM for similar compounds) may arise from assay conditions. Use standardized protocols like ethoxyresorufin-O-deethylase (EROD) assays with controlled microsomal protein concentrations and cofactor availability . Molecular docking studies can clarify steric/electronic effects; for example, C2-substituted pyridines show stronger CYP1B1 inhibition due to optimal positioning in the heme pocket .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites. For example, pyridine rings with trifluoromethyl groups exhibit strong electron-deficient π-systems, favoring charge-transfer interactions with aromatic residues in enzyme active sites . Molecular dynamics (MD) simulations further assess stability of ligand-protein complexes under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Answer : Synthesize derivatives with systematic substitutions (e.g., replacing Br with I or modifying the trifluoromethyl group to -CFH). Evaluate inhibitory potency using dose-response assays and correlate with steric/electronic parameters (Hammett σ constants, molar refractivity). For instance, bulkier substituents at the 2-position enhance steric hindrance, reducing off-target effects in enzyme inhibition .

Q. What strategies mitigate metabolic instability of halogenated pyridines in preclinical studies?

- Answer : Introduce deuterium at metabolically labile positions (e.g., C-H bonds adjacent to halogens) to slow oxidative degradation. Pharmacokinetic profiling in rodent models, including plasma concentration-time curves, can identify major metabolites. Co-administration with CYP450 inhibitors (e.g., ketoconazole) may also prolong half-life .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .

- Data Validation : Cross-reference NMR shifts with PubChem/SciFinder databases to confirm assignments .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, which may require specialized waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.